2-(4-chlorophenoxy)-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
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Description
2-(4-chlorophenoxy)-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C20H19ClN4O3S2 and its molecular weight is 462.97. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of acetamide derivatives, including those related to the compound of interest. These derivatives are synthesized through various chemical reactions, with their structures confirmed via spectral data such as IR, 1H-NMR, and mass spectrometry. These efforts underscore the compound's relevance in developing novel therapeutic agents, given its unique chemical structure and potential biological activities (Rehman et al., 2013); (Nafeesa et al., 2017); (Siddiqui et al., 2014).
Antibacterial and Anti-enzymatic Activities
Acetamide derivatives have shown significant antibacterial activity against both gram-positive and gram-negative bacteria. This antibacterial property is crucial for developing new antibiotics in an era of increasing antibiotic resistance. Additionally, the compound and its derivatives have been evaluated for anti-enzymatic activities, providing a potential avenue for therapeutic intervention against diseases mediated by enzymatic activity, such as Alzheimer's disease through acetylcholinesterase inhibition (Siddiqui et al., 2014); (Aziz-Ur-Rehman et al., 2020).
Antitumor Evaluation
The compound and its derivatives have been evaluated for their antitumor properties, with certain derivatives showing promising results against various cancer cell lines. This suggests their potential use in cancer therapy, either as primary treatment agents or as adjunctive treatments to enhance the efficacy of existing therapies (Toolabi et al., 2022).
Molecular Docking and Computational Studies
Molecular docking and computational studies have provided insights into the compound's mechanism of action, particularly its interaction with biological targets such as enzymes and receptors. These studies are vital for understanding how the compound exerts its effects at the molecular level, guiding the design of more effective and selective therapeutic agents (Yushyn et al., 2022).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S2/c1-12-7-13(2)9-15(8-12)22-18(27)11-29-20-25-24-19(30-20)23-17(26)10-28-16-5-3-14(21)4-6-16/h3-9H,10-11H2,1-2H3,(H,22,27)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXSPZBPYNXCLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.